2,3-Dihydro-2,5,6-trimethylpyrazine
Description
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Properties
CAS No. |
65826-70-2 |
|---|---|
Molecular Formula |
C7H12N2 |
Molecular Weight |
124.18 g/mol |
IUPAC Name |
2,5,6-trimethyl-2,3-dihydropyrazine |
InChI |
InChI=1S/C7H12N2/c1-5-4-8-6(2)7(3)9-5/h5H,4H2,1-3H3 |
InChI Key |
YVYGFQPWNRTJNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN=C(C(=N1)C)C |
Origin of Product |
United States |
Directed Chemical Synthesis:in the Most Common Laboratory and Industrial Synthesis, the Origin of the Methyl Groups is Straightforward. the Reaction Involves the Condensation of Two Specific Precursors:wikipedia.org
1,2-Diaminopropane (B80664): This molecule provides the ethylenediamine (B42938) backbone of the ring and is the source of the single methyl group that will be located at the 5-position of the resulting dihydropyrazine (B8608421) ring.
2,3-Butanedione (B143835) (Diacetyl): This α-dicarbonyl compound provides the remaining two carbon atoms and the two adjacent methyl groups, which are incorporated at the 2- and 6-positions of the dihydropyrazine ring.
The reaction is a direct assembly where the final positions of the methyl groups are predetermined by the structure of the reactants.
Maillard Reaction and Biosynthesis:in Food Systems and Microbial Metabolism, the Incorporation of Methyl Groups is More Complex and Arises from the Breakdown Products of Sugars and Amino Acids.researchgate.netthe Formation of Trimethylpyrazine is Understood to Involve the Condensation of Smaller α Aminocarbonyl Intermediates.nih.gov
Aminoacetone: This key intermediate is formed from the Strecker degradation of amino acids like threonine. The condensation of two molecules of aminoacetone is a known pathway to 2,5-dimethylpyrazine (B89654). nih.gov
Acetoin (B143602) (3-hydroxy-2-butanone): This compound, derived from carbohydrate metabolism, can react with ammonia (B1221849) to form 2-amino-3-butanone. nih.gov
The formation of 2,3,5-trimethylpyrazine (B81540) (and its dihydro- precursor) is believed to occur through the condensation of aminoacetone and 2-amino-3-butanone. In this scenario, the methyl groups are incorporated from these different precursors, which ultimately trace back to amino acid and carbohydrate metabolism.
| Formation Pathway | Precursor(s) | Origin of Methyl Groups | Reference |
|---|---|---|---|
| Chemical Synthesis | 1,2-Diaminopropane (B80664) | Provides one methyl group (at C5) | wikipedia.org |
| 2,3-Butanedione (B143835) | Provides two methyl groups (at C2 and C6) | wikipedia.org | |
| Maillard/Biosynthesis | Aminoacetone (from amino acids) | Provides an aminocarbonyl fragment with one methyl group | researchgate.netnih.gov |
| 2-Amino-3-butanone (from acetoin/carbohydrates) | Provides an aminocarbonyl fragment with two methyl groups | nih.gov |
Biosynthetic Investigations and Biological Formation Mechanisms of 2,3 Dihydro 2,5,6 Trimethylpyrazine
Microbial Pathways Leading to Dihydropyrazines
The microbial production of pyrazines is a hallmark of many bacterial genera, most notably Bacillus and Corynebacterium. researchgate.net These microorganisms are frequently found in fermented food environments, such as natto (fermented soybeans) and Chinese Baijiu, where they generate a diverse array of alkylpyrazines. asm.orgnih.gov The formation of dihydropyrazines is considered a crucial intermediate step in the biosynthesis of their more stable, aromatic pyrazine (B50134) counterparts. asm.org
The proposed general pathway for the formation of alkylpyrazines, which can be adapted to hypothesize the formation of 2,3-Dihydro-2,5,6-trimethylpyrazine, involves the condensation of two α-aminoketone molecules. nih.gov In the case of 2,5-dimethylpyrazine (B89654), for instance, the precursor L-threonine is converted to the α-aminoketone, aminoacetone. Two molecules of aminoacetone then condense to form 3,6-dihydro-2,5-dimethylpyrazine, which is subsequently oxidized to 2,5-dimethylpyrazine. asm.org
For this compound, a similar condensation reaction is likely to occur. This would involve the reaction between two different α-aminoketone precursors to generate the asymmetrically substituted dihydropyrazine (B8608421) ring. One of these precursors would be aminoacetone, derived from L-threonine, providing the C-2 methyl group and the adjacent nitrogen. The other precursor would likely be a three-carbon α-aminoketone, such as 1-amino-2-butanone or 2-amino-3-butanone (derived from acetoin), which would provide the C-5 and C-6 methyl groups. asm.orgnih.gov The condensation of these two intermediates would directly yield the dihydropyrazine ring.
The table below summarizes the key microbial species involved in pyrazine biosynthesis and the types of pyrazines they are known to produce.
| Microorganism | Known Pyrazine Products | Relevant Biosynthetic Precursors |
| Bacillus subtilis | 2,5-dimethylpyrazine, 2,3,5-trimethylpyrazine (B81540), 2,3,5,6-tetramethylpyrazine (B1682967) | L-threonine, Acetoin (B143602) |
| Corynebacterium glutamicum | 2,3,5,6-tetramethylpyrazine | Acetoin |
| Bacillus licheniformis | 2,3,5,6-tetramethylpyrazine | Not explicitly stated |
| Lactococcus lactis | 2,3,5,6-tetramethylpyrazine | Acetoin |
| Pseudomonas fluorescens | 2,5-dimethyl-3,6-bis(4-aminobenzyl)pyrazine | 4-Aminophenylalanine |
Enzymatic Reactions and Associated Catalysts
The enzymatic machinery responsible for the initial steps of pyrazine biosynthesis is better characterized than the subsequent condensation and cyclization reactions. A key enzyme in the formation of pyrazine precursors is L-threonine-3-dehydrogenase (TDH) . asm.orgmdpi.com This enzyme catalyzes the oxidation of L-threonine to L-2-amino-3-ketobutyrate, which is an unstable intermediate that can spontaneously decarboxylate to form aminoacetone. asm.org
Another critical enzyme, particularly in the biosynthesis of tetramethylpyrazine, is α-acetolactate synthase . This enzyme is involved in the conversion of pyruvate (B1213749) to α-acetolactate, a precursor to acetoin. nih.gov Acetoin can then be converted to an α-aminoketone, which serves as a building block for the pyrazine ring. nih.gov In some bacteria, a novel amino acid C-acetyltransferase, PapD, has been identified, which decarboxylates and transfers an acetyl residue to an amino acid to generate an α-aminoketone. nih.gov
While the initial enzymatic steps are known, the condensation of the α-aminoketone precursors to form the dihydropyrazine ring is often described as a spontaneous, non-enzymatic reaction. asm.orgnih.gov However, it is plausible that unassigned enzymes may catalyze or facilitate this cyclization in vivo to enhance efficiency and specificity. The final step, the dehydrogenation of the dihydropyrazine to an aromatic pyrazine, is catalyzed by an oxidase. In Pseudomonas fluorescens, an oxidase from the amine oxidase superfamily, PapF, has been shown to perform this function. nih.gov In the context of this compound, it is the absence or reduced activity of such an oxidase that would lead to the accumulation of the dihydrogenated form.
The table below details the enzymes known to be involved in the biosynthesis of pyrazine precursors.
| Enzyme | Reaction Catalyzed | Substrate(s) | Product(s) | Microorganism(s) |
| L-threonine-3-dehydrogenase (TDH) | Oxidation | L-threonine | L-2-amino-3-ketobutyrate | Bacillus subtilis |
| α-acetolactate synthase | Condensation | Pyruvate | α-Acetolactate | Corynebacterium glutamicum, Bacillus subtilis |
| PapD (amino acid C-acetyltransferase) | Decarboxylation and acetyl transfer | 4-Aminophenylalanine | α-aminoketone | Pseudomonas fluorescens |
| PapF (oxidase) | Oxidation | Dihydropyrazine | Pyrazine | Pseudomonas fluorescens |
Precursor Metabolism and Carbon/Nitrogen Flux in Dihydropyrazine Biosynthesis
The biosynthesis of this compound is intrinsically linked to the central carbon and nitrogen metabolism of the producing microorganism. The primary carbon sources for the pyrazine backbone are derived from carbohydrate metabolism. For instance, glucose is metabolized through glycolysis to produce pyruvate, which is a key precursor for acetoin. asm.orgnih.gov L-threonine, another crucial precursor, is an amino acid whose biosynthesis is also fed by intermediates of glycolysis and the citric acid cycle.
The nitrogen atoms in the pyrazine ring are derived from amino groups, primarily from amino acids like L-threonine or from ammonia (B1221849) that reacts with α-hydroxyimines. asm.orgnih.gov The availability of these nitrogen sources is a critical factor influencing the rate and yield of pyrazine production. Studies have shown that supplementing the culture medium with specific amino acids, such as L-threonine, can significantly enhance the production of certain pyrazines. nih.govnih.gov
The flow of carbon and nitrogen towards pyrazine biosynthesis is a highly regulated process. The metabolic state of the cell, including the intracellular concentrations of precursors and cofactors like NAD+, plays a crucial role. frontiersin.org For the formation of this compound, the metabolic flux would need to be directed towards the synthesis of both aminoacetone (from L-threonine) and a second, three-carbon α-aminoketone (likely from acetoin). The relative availability of these two precursors would directly impact the yield of the final dihydropyrazine product.
The table below outlines the primary precursors for pyrazine biosynthesis and their metabolic origins.
| Precursor | Metabolic Origin | Role in Pyrazine Synthesis |
| L-threonine | Amino acid biosynthesis (from aspartate) | Source of aminoacetone |
| Acetoin | Pyruvate metabolism | Source of a C4 α-aminoketone precursor |
| Pyruvate | Glycolysis | Precursor for acetoin synthesis |
| Ammonia | Nitrogen metabolism | Provides amino groups for α-aminoketone formation |
| Glucose | Carbohydrate metabolism | Primary carbon source for precursor synthesis |
Role As an Intermediate in Chemical and Biocatalytic Transformations
Precursor to Aromatic Alkylpyrazines, Specifically 2,3,5-Trimethylpyrazine (B81540)
The primary role of 2,3-dihydro-2,5,6-trimethylpyrazine in synthetic chemistry is as a direct precursor to 2,3,5-trimethylpyrazine. wikipedia.orggoogle.com 2,3,5-Trimethylpyrazine is a widely used flavoring agent, prized for its characteristic nutty and roasty aroma found in foods like cocoa, coffee, and baked goods. wikipedia.orgthegoodscentscompany.comnih.gov
The synthesis typically involves a two-step process. The first step is the condensation reaction between 1,2-diaminopropane (B80664) and 2,3-butanedione (B143835) to form the intermediate, this compound. wikipedia.org This intermediate is then subjected to a dehydrogenation reaction to yield the final aromatic product, 2,3,5-trimethylpyrazine. wikipedia.orggoogle.com This synthetic route provides an efficient method for the industrial production of this important flavor compound. google.com
In a biocatalytic context, alkylpyrazines like 2,5-dimethylpyrazine (B89654) are formed from L-threonine via an unstable intermediate, l-2-amino-acetoacetate, which can decarboxylate to aminoacetone. It is proposed that aminoacetone then spontaneously converts to 2,5-dimethylpyrazine through a dihydropyrazine (B8608421) intermediate, specifically 3,6-dihydro-2,5-dimethylpyrazine. nih.gov This highlights the significance of dihydropyrazine intermediates in biological pathways as well.
Dehydrogenation Mechanisms and Catalysis
The conversion of this compound to 2,3,5-trimethylpyrazine is an aromatization reaction, which is fundamentally a dehydrogenation process. wikipedia.org This transformation involves the removal of hydrogen atoms from the dihydropyrazine ring, resulting in the formation of a stable aromatic system. wikipedia.org
Formally, dehydrogenation is a redox process. wikipedia.org The aromatization of dihydropyrazines, similar to the well-studied aromatization of dihydropyridines, is an oxidative process. wikipedia.orgmdpi.com In this reaction, the dihydropyrazine is oxidized, and the oxidizing agent is reduced. Air is commonly used as a cost-effective and environmentally friendly oxidant for this transformation. wikipedia.org The process can also be facilitated by various other oxidizing agents, which can influence the reaction's efficiency and conditions. mdpi.comencyclopedia.pub For instance, in the broader context of dihydropyridine (B1217469) aromatization, reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) and manganese dioxide are known to be effective. wikipedia.orgresearchgate.net
The dehydrogenation of this compound is highly dependent on the choice of catalyst and the reaction environment. These factors can significantly impact the reaction rate, yield, and purity of the final product. wikipedia.orggoogle.com
Several catalytic systems have been developed for this purpose. One approach involves using a basic medium, such as potassium hydroxide (B78521) in ethanol, with air as the oxidant. wikipedia.org Optimal conditions for this method have been reported to be a reaction temperature of 68°C for seven hours. wikipedia.org
Another effective method utilizes a solid catalyst for gas-phase dehydrogenation. A patent describes the use of a TiO₂-modified pumice-loaded Zinc (Zn) catalyst. google.com In this process, a solution of 2,3,5-trimethyl-5,6-dihydropyrazine is introduced with steam into a reactor containing the catalyst at temperatures ranging from 300°C to 350°C. This method is reported to achieve high yields (over 90%) and product purity (over 99%). google.com
The broader field of dehydrogenation catalysis offers insights into other potential catalysts. Noble metals like platinum (Pt) and palladium (Pd), often promoted with other metals such as tin (Sn), are classic dehydrogenation catalysts. mdpi.com For the related aromatization of dihydropyridines, catalysts like vanadium(V) oxide (V₂O₅) with hydrogen peroxide have also been shown to be highly efficient. researchgate.net
Table 1: Catalytic Conditions for Dehydrogenation of 2,3,5-Trimethyl-5,6-dihydropyrazine
| Catalyst/Reagent | Co-reagent/Solvent | Temperature | Yield | Purity | Reference |
| Potassium Hydroxide | Ethanol / Air | 68°C | - | - | wikipedia.org |
| TiO₂-modified pumice-loaded Zn | Steam | 300°C | > 90% | > 99% | google.com |
| TiO₂-modified pumice-loaded Zn | Steam | 320°C | > 92% | > 99% | google.com |
| TiO₂-modified pumice-loaded Zn | Steam | 350°C | > 85% | > 99% | google.com |
Intermediate in Other Complex Organic Syntheses
Beyond its primary role as a precursor to 2,3,5-trimethylpyrazine, the dihydropyrazine core structure is an intermediate in other complex organic syntheses. For example, the synthesis of pyrazine-derived metabolites, such as pyrazinemethanols and pyrazinecarboxylic acids, can proceed through dihydropyrazine intermediates. The synthesis of 3,5,6-trimethylpyrazin-2-ol involves the reaction of L-alaninamide with 2,3-butanedione, where a dihydropyrazine is formed in situ before tautomerization to the final pyrazinol product. acs.org Similarly, the formation of various alkylpyrazines in fermented foods is believed to proceed through the condensation of amino acids and sugars, forming dihydropyrazine intermediates that subsequently oxidize to the final aromatic flavor compounds. nih.govnih.gov
The reactivity of the dihydropyrazine ring allows for further functionalization, making it a versatile building block in the synthesis of more complex heterocyclic systems and biologically active molecules.
Analytical Methodologies for the Characterization and Quantification of 2,3 Dihydro 2,5,6 Trimethylpyrazine
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for determining the precise molecular structure of 2,3-Dihydro-2,5,6-trimethylpyrazine. These techniques probe the interactions of the molecule with electromagnetic radiation, providing detailed information about its atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Dihydro Systems
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of heterocyclic compounds. ipb.pt For a dihydro system like this compound, both one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments are crucial for unambiguous assignment of all proton and carbon signals. ipb.ptresearchgate.net
¹H NMR: The proton NMR spectrum would provide key information. The protons on the dihydropyrazine (B8608421) ring are expected to show characteristic chemical shifts and coupling constants. For instance, the stereochemical relationship between protons can be determined from the magnitude of their vicinal coupling constants (³JHH). ipb.pt Analysis of related dihydropyrazine systems has shown that the ring often exists in a boat conformation, which can be confirmed by Nuclear Overhauser Effect (NOE) experiments. nih.gov
¹³C NMR: The carbon NMR spectrum complements the proton data, showing distinct signals for the sp² and sp³ hybridized carbons within the dihydropyrazine ring and the attached methyl groups. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) or Attached Proton Test (APT) can be used to differentiate between CH, CH₂, and CH₃ groups.
2D NMR Techniques: For complex molecules, 2D NMR is essential. wikipedia.org
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to map out the spin systems within the molecule. wikipedia.org
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): Correlates directly attached proton and carbon atoms, providing definitive C-H connectivity. wikipedia.orglibretexts.org
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is vital for piecing together the molecular skeleton and placing the methyl substituents correctly on the dihydropyrazine ring. researchgate.netlibretexts.org
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals spatial proximities between protons, which is crucial for determining the molecule's three-dimensional conformation. nih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity / Notes |
| C2-H | ~3.0 - 3.5 | ~50 - 60 | Quartet (coupled to C2-CH₃) |
| C3-H₂ | ~3.2 - 3.8 | ~45 - 55 | AB quartet or two multiplets |
| C5-CH₃ | ~2.1 - 2.4 | ~20 - 25 | Singlet |
| C6-CH₃ | ~2.1 - 2.4 | ~20 - 25 | Singlet |
| C2-CH₃ | ~1.1 - 1.4 | ~15 - 20 | Doublet (coupled to C2-H) |
| C2 | - | ~50 - 60 | sp³ carbon |
| C3 | - | ~45 - 55 | sp³ carbon |
| C5 | - | ~145 - 155 | sp² carbon |
| C6 | - | ~145 - 155 | sp² carbon |
Note: These are estimated values based on general principles for substituted dihydropyrazines and should be confirmed by experimental data.
Mass Spectrometry (MS) for Molecular Confirmation
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its exact molecular formula (C₈H₁₄N₂) by providing a highly accurate mass measurement.
The fragmentation pattern observed in the mass spectrum, typically generated by electron ionization (EI), provides a molecular fingerprint that aids in structural confirmation. chemguide.co.uk The molecular ion (M⁺) peak would be observed, and subsequent fragmentation would likely involve the loss of methyl radicals (•CH₃) or other small neutral molecules. libretexts.orgwikipedia.org The fragmentation pathways can be complex, sometimes involving rearrangements. nih.gov
Table 2: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Proposed Fragment | Notes |
| 138 | [C₈H₁₄N₂]⁺ | Molecular Ion (M⁺) |
| 123 | [M - CH₃]⁺ | Loss of a methyl radical |
| 111 | [M - C₂H₃]⁺ | Potential ring fragmentation |
| 96 | [M - C₂H₃ - CH₃]⁺ | Subsequent loss of a methyl radical |
| 82 | [C₅H₈N]⁺ | Common fragment in pyrazine (B50134) derivatives |
Note: Fragmentation is dependent on ionization energy and technique. These are plausible fragments based on common fragmentation rules for heterocyclic compounds.
Chromatographic Separation Techniques
Chromatography is essential for isolating this compound from complex mixtures, such as food matrices or reaction products, and for its quantification.
Gas Chromatography (GC) Applications
Given its likely volatility, Gas Chromatography (GC) is a primary technique for the analysis of this compound. The choice of the stationary phase is critical for achieving good separation from isomers and other volatile compounds.
Commonly used columns for pyrazine analysis include those with polar stationary phases, such as polyethylene glycol (e.g., DB-WAX, SUPELCOWAX 10), which can effectively separate polar analytes. sigmaaldrich.commdpi.com The compound is typically introduced into the GC system via direct injection or after extraction from a sample matrix using techniques like headspace solid-phase microextraction (HS-SPME), which is ideal for isolating volatile and semi-volatile flavor compounds. sigmaaldrich.comscispace.com Detection is often performed with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for positive identification.
Table 3: Representative Gas Chromatography (GC) Method Parameters
| Parameter | Condition |
| Column | DB-WAX or SUPELCOWAX 10 (30-60 m x 0.25 mm, 0.25 µm film) sigmaaldrich.commdpi.com |
| Carrier Gas | Helium at a constant flow rate (~1 mL/min) |
| Injection Mode | Splitless or Split (ratio dependent on concentration) |
| Injector Temp. | 230 - 250 °C mdpi.com |
| Oven Program | Initial 40°C (hold 3-5 min), ramp 5-7°C/min to 230°C (hold 10 min) mdpi.com |
| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |
| MS Scan Range | m/z 35-350 |
Liquid Chromatography (LC) Applications
High-Performance Liquid Chromatography (HPLC) offers an alternative separation method, particularly if the compound is part of a non-volatile mixture or requires analysis without heating. tut.ac.jp Reversed-phase (RP) chromatography is the most common mode used for pyrazine derivatives. tut.ac.jp
An RP-HPLC method would typically use a C18 or similar non-polar stationary phase column. oup.com The mobile phase would consist of a mixture of water and an organic solvent like acetonitrile or methanol, often with an acidic modifier such as formic acid to improve peak shape. nih.gov Detection can be achieved using a Diode Array Detector (DAD) or, for higher sensitivity and selectivity, a Mass Spectrometer (MS).
Table 4: Representative Liquid Chromatography (LC) Method Parameters
| Parameter | Condition |
| Column | C18 stationary phase (e.g., 150 mm x 2.1 mm, 3.5 µm particle size) |
| Mobile Phase | Gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) nih.gov |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temp. | 30 - 40 °C nih.gov |
| Injection Vol. | 5 - 10 µL |
| Detector | Mass Spectrometer (MS) or Diode Array Detector (DAD) |
Advanced Hyphenated Techniques for Trace Analysis
For detecting and quantifying trace amounts of this compound in complex samples, hyphenated techniques, which couple a separation method with a sensitive detection method, are essential. mdpi.comasdlib.org
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most widely used hyphenated technique for volatile and semi-volatile compounds. chemijournal.com It combines the powerful separation capabilities of GC with the definitive identification power of MS. vscht.cz GC-MS provides not only retention time data but also mass spectra for each separated component, allowing for high-confidence identification. For even greater selectivity, especially in complex matrices, tandem mass spectrometry (GC-MS/MS) can be used. acs.org
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is the cornerstone for analyzing a wide range of compounds, including those not suitable for GC. ox.ac.uk Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) offers exceptional speed, resolution, and sensitivity. nih.govnih.gov The use of Multiple Reaction Monitoring (MRM) in an LC-MS/MS system allows for highly selective and sensitive quantification of the target analyte, even at very low concentrations, by monitoring specific precursor-to-product ion transitions. nih.govgoogle.com
Gas Chromatography-Olfactometry (GC-O): In flavor and fragrance analysis, GC-O is a unique hyphenated technique that uses the human nose as a detector. nih.gov As compounds elute from the GC column, the effluent is split between a standard detector (like MS or FID) and a sniffing port, allowing an analyst to identify which specific compounds are responsible for a particular aroma. This would be critical in determining the sensory contribution of this compound. lu.se
Table 5: Comparison of Advanced Hyphenated Techniques
| Technique | Principle | Primary Application | Advantages |
| GC-MS | Separates volatile compounds by GC, identifies by MS. vscht.cz | Broad screening and quantification of volatiles. | Robust, extensive libraries for identification, high sensitivity. |
| LC-MS/MS | Separates compounds by LC, identifies and quantifies by tandem MS. nih.gov | Targeted quantification of trace compounds in complex matrices. | High selectivity and sensitivity, applicable to non-volatile compounds. ox.ac.uk |
| GC-O | Separates volatile compounds by GC, detects by human olfaction. lu.se | Identification of aroma-active compounds. | Directly links chemical structure to sensory perception. |
Mechanistic Studies of 2,3 Dihydro 2,5,6 Trimethylpyrazine Formation and Reactivity
Reaction Kinetics and Thermodynamic Aspects
The rate and feasibility of 2,3-dihydro-2,5,6-trimethylpyrazine formation are highly dependent on the reaction pathway, whether through directed chemical synthesis or as a product of the Maillard reaction.
Reaction Kinetics: Kinetic control is crucial for optimizing the yield of the dihydropyrazine (B8608421) intermediate and minimizing side reactions. In directed chemical synthesis, the condensation of 1,2-diaminopropane (B80664) and 2,3-butanedione (B143835) to form the dihydropyrazine ring is sensitive to temperature and reaction time. wikipedia.org Optimal conditions for this condensation have been established at a low temperature of -5 °C over four hours, suggesting that the reaction is kinetically favored under these parameters to prevent side product formation. wikipedia.org The subsequent dehydrogenation to the aromatic pyrazine (B50134) requires more forceful conditions, typically 68 °C for seven hours, indicating a higher activation energy barrier for this step. wikipedia.org
In the context of the Maillard reaction, which occurs during the heating of food, the formation of pyrazines is also heavily influenced by kinetics. Studies on related model systems show that pyrazine formation generally increases with both higher temperatures and longer reaction times. nih.gov For instance, an optimal condition for pyrazine formation in one Maillard model was found to be 140 °C for 90 minutes. nih.gov The reaction pH also plays a critical kinetic role; weak alkaline conditions (pH 8.0) have been shown to facilitate and accelerate the rate of pyrazine formation. mdpi.comnih.gov Kinetic models for the formation of similar heterocyclic compounds, such as pyrazolidine (B1218672) from 1,3-diaminopropane, show a first-order dependence on the concentration of each reactant. researchgate.net This suggests that the initial condensation step is likely the rate-determining step in the sequence.
| Pathway | Reactants | Parameter | Condition | Reference |
|---|---|---|---|---|
| Chemical Synthesis | 1,2-Diaminopropane + 2,3-Butanedione | Temperature | -5 °C (Condensation) | wikipedia.org |
| Time | 4 hours (Condensation) | wikipedia.org | ||
| Maillard Reaction | Amino Acids + Reducing Sugars | Temperature | 140 °C - 180 °C | nih.gov |
| Time | ~90 minutes | nih.gov | ||
| pH | Alkaline (e.g., pH 8.0) | nih.gov |
The pH of the environment has a thermodynamic influence in addition to its kinetic role. Alkaline conditions facilitate the deprotonation of amino groups, increasing their nucleophilicity and favoring the initial condensation steps of the Maillard reaction. mdpi.com While the reactions are generally spontaneous, the distribution of final products can be governed by the relative thermodynamic stabilities of various intermediates and transition states along the complex reaction pathway.
Stereochemical Considerations in Dihydropyrazine Ring Formation
The formation of the 2,3-dihydropyrazine ring involves the creation of new stereocenters, making the stereochemical outcome a critical aspect of the mechanism. The primary source of stereochemical complexity in the directed synthesis of this compound arises from the use of 1,2-diaminopropane as a key reactant. wikipedia.org
1,2-diaminopropane is a chiral molecule, possessing a stereocenter at the second carbon atom. Consequently, the condensation reaction between this chiral diamine and the achiral 2,3-butanedione is inherently a stereoselective process. The pre-existing stereocenter in the diamine building block influences the spatial orientation of the reactants during the cyclization, leading to the preferential formation of certain diastereomers of the dihydropyrazine product.
The cyclization results in the formation of two new stereocenters at positions 2 and 3 of the dihydropyrazine ring. The relative orientation of the methyl groups at these positions (i.e., cis or trans) will be directed by the configuration of the starting 1,2-diaminopropane.
While specific studies detailing the diastereomeric ratio for the formation of this compound are not prevalent, the principles of stereoselective synthesis are well-established for other heterocyclic systems. nih.govmetu.edu.trnih.gov In these cases, the stereochemistry of a final cyclic product is controlled by:
Substrate Control: Using an enantiomerically pure starting material, such as (R)- or (S)-1,2-diaminopropane, would lead to an enantiomerically enriched dihydropyrazine product.
Reagent/Catalyst Control: The use of chiral catalysts can influence the facial selectivity of the attack on the carbonyl groups of 2,3-butanedione, thereby controlling the formation of the new stereocenters.
The formation of the dihydropyrazine ring is believed to proceed through a di-imine intermediate, followed by tautomerization and cyclization. The conformation of this intermediate during the ring-closing step is crucial in determining the final stereochemistry of the product. Steric interactions between the methyl groups from both the diamine and the diketone precursors will dictate the most stable transition state, and thus the major diastereomer formed.
Pathways of Methyl Group Incorporation
The three methyl groups of this compound are incorporated through distinct pathways depending on the formation route.
Computational and Theoretical Investigations of 2,3 Dihydro 2,5,6 Trimethylpyrazine
Molecular Modeling and Electronic Structure Analysis
Molecular modeling and electronic structure analysis are fundamental to understanding the intrinsic properties of a molecule like 2,3-Dihydro-2,5,6-trimethylpyrazine. These computational techniques provide insights into the three-dimensional arrangement of atoms and the distribution of electrons, which are crucial determinants of the compound's physical and chemical behavior.
For this compound, molecular modeling would begin with the construction of its 3D structure. This would be followed by geometry optimization using methods like Density Functional Theory (DFT) to find the most stable arrangement of atoms (the lowest energy conformation). Key outputs from such an analysis would include optimized bond lengths, bond angles, and dihedral angles.
Electronic structure analysis would delve into the molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are critical in predicting the molecule's reactivity, with the HOMO energy correlating to its ability to donate electrons and the LUMO energy to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. Furthermore, a molecular electrostatic potential (MEP) map would visualize the electron density distribution, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).
While specific data for this compound is not available, a hypothetical data table for its optimized geometry is presented below to illustrate the expected outputs of such a study.
| Parameter | Value |
| C2-N1 Bond Length (Å) | Data not available |
| N1-C6 Bond Length (Å) | Data not available |
| C5-C6 Bond Length (Å) | Data not available |
| C2-N3 Bond Angle (°) | Data not available |
| N1-C6-C5 Bond Angle (°) | Data not available |
| H-C2-N1-C6 Dihedral Angle (°) | Data not available |
Quantum Chemical Calculations of Reactivity and Stability
Quantum chemical calculations are employed to quantify the reactivity and thermodynamic stability of a molecule. For this compound, these calculations would provide valuable metrics to predict its behavior in chemical reactions.
The stability of this compound can be evaluated by calculating its standard enthalpy of formation (ΔHf°), standard Gibbs free energy of formation (ΔGf°), and vibrational frequencies. The absence of imaginary frequencies in the vibrational analysis confirms that the optimized structure corresponds to a true energy minimum.
Research on related dihydropyrazine (B8608421) derivatives suggests that the introduction of methyl groups can influence the stability and reactivity of the dihydropyrazine skeleton. nih.gov A comparative computational study including this compound would be necessary to elucidate the specific effects of its substitution pattern.
A hypothetical table of calculated thermodynamic and reactivity parameters is shown below.
| Parameter | Value |
| Standard Enthalpy of Formation (kcal/mol) | Data not available |
| Standard Gibbs Free Energy of Formation (kcal/mol) | Data not available |
| HOMO Energy (eV) | Data not available |
| LUMO Energy (eV) | Data not available |
| HOMO-LUMO Gap (eV) | Data not available |
| Chemical Hardness (η) | Data not available |
| Dipole Moment (Debye) | Data not available |
Prediction of Conformational Preferences and Isomerization
The non-aromatic, partially saturated ring of this compound allows for conformational flexibility. Computational methods are essential for exploring the potential energy surface of the molecule to identify its stable conformers and the energy barriers between them.
A systematic conformational search would reveal the different spatial arrangements of the methyl groups and the puckering of the dihydropyrazine ring. The relative energies of these conformers would be calculated to determine their populations at a given temperature. The results of such an analysis are often presented as a potential energy surface scan along key dihedral angles.
Furthermore, computational studies could investigate the potential for isomerization, such as tautomerization. For instance, the migration of a proton from a carbon to a nitrogen atom could lead to a different tautomeric form with altered stability and reactivity. The transition state for such an isomerization process would be located, and the activation energy would be calculated to determine the likelihood of this process occurring. Studies on other methyl-substituted dihydropyrazines have indeed explored their tautomerization to the latent enamine form using DFT calculations.
Below is a hypothetical representation of the relative energies of possible conformers.
| Conformer | Relative Energy (kcal/mol) |
| Chair-like (axial methyl) | Data not available |
| Chair-like (equatorial methyl) | Data not available |
| Boat-like | Data not available |
| Twist-boat | Data not available |
Degradation Pathways and Stability Studies of 2,3 Dihydro 2,5,6 Trimethylpyrazine
Chemical Degradation under Various Conditions
There is no specific information available in the reviewed literature detailing the chemical degradation of 2,3-Dihydro-2,5,6-trimethylpyrazine under various conditions such as pH, temperature, or light exposure. Dihydropyrazines, in general, are known to be susceptible to oxidation, which converts them into their more stable aromatic pyrazine (B50134) counterparts wikipedia.orgasm.org. This dehydrogenation is a key step in the synthesis of 2,3,5-trimethylpyrazine (B81540) from its dihydro intermediate, often facilitated by a catalyst and heat google.comwikipedia.org. However, specific kinetic data or degradation product analysis for this compound under different chemical environments has not been documented.
Table 1: Summary of Chemical Degradation Data
| Condition | Degradation Products | Reaction Rate |
|---|---|---|
| pH | Data not available | Data not available |
| Temperature | Data not available | Data not available |
| Light Exposure | Data not available | Data not available |
No specific experimental data for this compound was found in the scientific literature.
Biotransformation and Microbial Degradation Studies
No studies specifically investigating the biotransformation or microbial degradation of this compound were identified. Research on related compounds has shown that microorganisms can be involved in both the synthesis and degradation of alkylpyrazines. For instance, Bacillus subtilis is known to produce 2,5-dimethylpyrazine (B89654) via a 3,6-dihydro-2,5-dimethylpyrazine intermediate asm.orgnih.gov. While some bacteria, such as Pseudomonas species, are noted for their ability to transform pyrazines, their specific action on this compound has not been reported researchgate.net. There is no available information on metabolic pathways, enzymatic processes, or microbial species capable of degrading this specific dihydro-trimethylpyrazine.
Factors Influencing Structural Stability
Specific research on the factors influencing the structural stability of this compound is not available. However, based on the chemistry of dihydropyrazines, its stability is inherently linked to its potential for aromatization. The primary factor driving its instability is the thermodynamic favorability of oxidizing to the aromatic 2,3,5-trimethylpyrazine. This process involves the loss of two hydrogen atoms to form a fully conjugated, stable aromatic ring system.
Factors that would likely influence this transformation include:
Presence of Oxidizing Agents: The compound is expected to be unstable in the presence of oxidizing agents, which would facilitate its conversion to the corresponding pyrazine wikipedia.org.
Temperature: Elevated temperatures can provide the energy needed to overcome the activation barrier for dehydrogenation google.comwikipedia.org.
Catalysts: The presence of metal catalysts, such as those used in its synthesis, would significantly decrease its stability by lowering the energy required for oxidation google.com.
Without specific studies, a quantitative analysis of these factors is not possible.
Structure Activity Relationships in Partially Saturated Pyrazines
Influence of Dihydrogenation on Reactivity Profiles
The conversion of an aromatic pyrazine (B50134) to a 2,3-dihydropyrazine derivative, such as 2,3-Dihydro-2,5,6-trimethylpyrazine, involves the saturation of one of the double bonds within the pyrazine ring. This structural modification has a profound impact on the molecule's reactivity, primarily by disrupting the aromatic sextet. Aromatic compounds are characterized by their enhanced stability due to the delocalization of π-electrons across the ring system. The hydrogenation at the 2 and 3 positions effectively breaks this delocalization, rendering the dihydropyrazine (B8608421) non-aromatic. nih.gov
This loss of aromaticity is the cornerstone of the altered reactivity profile. While aromatic pyrazines are relatively stable and less prone to addition reactions, dihydropyrazines exhibit reactivity more akin to that of a cyclic enamine or a conjugated diene, depending on the specific isomer. For this compound, the presence of the N=C-C=N conjugated system within a partially saturated ring leads to a higher propensity for addition and oxidation reactions.
One of the most significant changes in reactivity is the increased susceptibility to oxidation. Dihydropyrazines are readily oxidized to their corresponding aromatic pyrazine counterparts. researchgate.net This is a thermodynamically favorable process as it leads to the formation of a stable aromatic system. For instance, the synthesis of 2,3,5-trimethylpyrazine (B81540) can be achieved through the dehydrogenation of 2,3,5-trimethyl-5,6-dihydropyrazine. wikipedia.orggoogle.com This oxidative aromatization is a key reaction of dihydropyrazines and stands in stark contrast to the general resistance of aromatic pyrazines to oxidation, which typically requires harsh conditions.
The partial saturation also activates the dihydropyrazine ring towards reactions with electrophiles. The electron-rich nature of the enamine-like moiety in 2,3-dihydropyrazines makes them susceptible to attack by various electrophiles. Research has shown that dihydropyrazine derivatives can undergo cycloaddition reactions with ketenes, which are electrophilic species. nih.gov This type of reactivity is not characteristic of their aromatic pyrazine analogues, which typically undergo substitution rather than addition reactions.
Furthermore, the dearomatizing conversion of pyrazines to 1,4-dihydropyrazine (B12976148) derivatives through reactions like transition-metal-free diboration highlights the accessible change in reactivity upon saturation. rsc.org These 1,4-dihydropyrazines are noted to be highly oxidizable intermediates. cdnsciencepub.com While this compound is a 2,3-dihydro isomer, the general principle of increased reactivity and susceptibility to oxidation upon loss of aromaticity holds true.
Comparative Studies with Aromatic Pyrazine Analogues and Other Dihydropyrazines
A comparative analysis of this compound with its aromatic analogue, 2,3,5,6-tetramethylpyrazine (B1682967), and other dihydropyrazines reveals significant differences in their chemical behavior.
Reactivity towards Oxidation:
As previously mentioned, the most striking difference lies in their stability towards oxidation. This compound, like other dihydropyrazines, is an intermediate in the synthesis of the corresponding aromatic pyrazine and is prone to oxidation to achieve the stable aromatic state. wikipedia.orggoogle.com In contrast, aromatic pyrazines like 2,3,5,6-tetramethylpyrazine are significantly more stable and require stronger oxidizing agents to react.
Reactivity towards Electrophiles and Nucleophiles:
Aromatic pyrazines are generally electron-deficient heteroaromatics due to the presence of two electronegative nitrogen atoms. This makes them resistant to electrophilic attack unless activated by electron-donating substituents. Nucleophilic aromatic substitution is also challenging and typically requires harsh conditions or the presence of strong electron-withdrawing groups on the ring.
Conversely, the non-aromatic nature of this compound makes its double bond more reactive towards electrophilic addition, similar to an alkene. The nitrogen atoms, with their lone pairs, can also act as nucleophilic centers. The reactivity of dihydropyrazines in cycloaddition reactions with ketenes further illustrates their enhanced reactivity towards electrophiles compared to their aromatic counterparts. nih.gov
The table below summarizes some of the key reactivity differences:
| Feature | This compound | Aromatic Pyrazine Analogue (e.g., 2,3,5,6-Tetramethylpyrazine) |
| Aromaticity | Non-aromatic | Aromatic |
| Stability | Less stable, prone to oxidation | Highly stable |
| Oxidation | Readily oxidized to the corresponding pyrazine wikipedia.orggoogle.com | Resistant to oxidation under mild conditions |
| Reduction | Can be further reduced to piperazines | Can be reduced to dihydropyrazines and piperazines cdnsciencepub.com |
| Reactivity towards Electrophiles | Susceptible to addition reactions (e.g., cycloaddition with ketenes) nih.gov | Generally unreactive towards electrophilic addition; requires activation for electrophilic substitution |
| Reactivity towards Nucleophiles | Nucleophilic attack can occur at the carbon atoms of the double bond or at the nitrogen atoms. | Nucleophilic aromatic substitution is difficult and requires specific activating groups. |
Comparison with Other Dihydropyrazines:
The reactivity of dihydropyrazines can also be influenced by the position of the saturation and the nature of the substituents. For example, 1,4-dihydropyrazines are known to be particularly unstable and readily oxidize. cdnsciencepub.com The specific substitution pattern on the ring, such as the trimethyl substitution in this compound, will also modulate its reactivity through steric and electronic effects. For instance, in cycloaddition reactions, the substituents can influence the reaction sites and the stability of the resulting products. nih.gov
Future Research Directions and Emerging Areas for 2,3 Dihydro 2,5,6 Trimethylpyrazine
Development of Novel Synthetic Routes
The synthesis of alkylpyrazines often proceeds through a dihydropyrazine (B8608421) intermediate which is subsequently oxidized. For instance, a known pathway to 2,3,5-trimethylpyrazine (B81540) involves the initial condensation of 1,2-diaminopropane (B80664) with 2,3-butanedione (B143835). wikipedia.org This reaction forms a 2,3,5-trimethyl-5,6-dihydropyrazine intermediate, which is then dehydrogenated, often using a catalyst or an oxidant like air, to yield the final aromatic pyrazine (B50134). wikipedia.orggoogle.com
Future research directions will likely focus on developing highly selective and efficient synthetic routes to specific dihydropyrazine isomers like 2,3-Dihydro-2,5,6-trimethylpyrazine. Key areas of exploration include:
Stereoselective Synthesis: Developing catalytic systems (e.g., using chiral catalysts) that can control the stereochemistry during the formation of the dihydro-ring, leading to specific enantiomers or diastereomers.
"Green" Chemistry Approaches: Utilizing more environmentally benign reagents and reaction conditions. This could involve using water as a solvent, employing biocatalysts, or designing reactions that minimize waste by maximizing atom economy.
Flow Chemistry: Implementing continuous flow reactors for the synthesis. This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which is ideal for managing unstable intermediates like dihydropyrazines and improving safety and scalability.
Novel Precursor Combinations: Investigating the condensation of a wider variety of α-dicarbonyls and 1,2-diamines under various conditions to selectively favor the formation and stabilization of the 2,3-dihydro isomer over other possible structures.
| Synthetic Precursors for Dihydropyrazine Formation | Resulting Intermediate (Isomer) |
| 1,2-Diaminopropane and 2,3-Butanedione | 2,3,5-Trimethyl-5,6-dihydropyrazine wikipedia.org |
| Propane diamine and Acetoin (B143602) Dimer | 2,3,5-Trimethyl-5,6-dihydropyrazine google.com |
Exploration of Previously Unidentified Biosynthetic Pathways
Dihydropyrazines are recognized as key intermediates in the biosynthesis of alkylpyrazines by microorganisms and in the Maillard reaction in food chemistry. nih.govwikipedia.org For example, studies on Bacillus subtilis have shown that L-threonine can be converted to the intermediate L-2-amino-acetoacetate, which then decarboxylates to form aminoacetone. It is proposed that two molecules of aminoacetone can then spontaneously cyclize to form a dihydropyrazine intermediate (3,6-dihydro-2,5-dimethylpyrazine), which is subsequently oxidized to 2,5-dimethylpyrazine (B89654).
Emerging research in this area aims to identify the specific biosynthetic pathways that could lead to this compound. This involves:
Metabolomic Screening: Using advanced mass spectrometry techniques to screen microbial fermentation broths or food systems for the presence of previously unidentified dihydropyrazine isomers and their precursors.
Isotope Tracing Studies: Employing stable isotope-labeled precursors (e.g., ¹³C-sugars or ¹⁵N-amino acids) to trace the metabolic flow and definitively identify the building blocks and intermediates of specific pyrazine structures.
Enzyme Discovery and Engineering: Identifying and characterizing the specific enzymes (e.g., dehydrogenases, transaminases) responsible for the formation and conversion of dihydropyrazine intermediates. Genetic engineering of these enzymes could then be used to enhance the production of specific target molecules.
Investigating Diverse Microorganisms: Exploring a wider range of bacteria and fungi for their ability to produce novel pyrazine compounds, potentially uncovering unique biosynthetic routes to compounds like this compound.
Advanced Analytical Techniques for In Situ Characterization
A major challenge in studying this compound is its likely transient nature, readily oxidizing to its aromatic form. Characterizing such reactive intermediates as they form (in situ) is essential for understanding and controlling the reactions that produce them.
Future advancements will depend on sophisticated analytical methods capable of capturing real-time data from complex reaction mixtures:
Flow Reactor-Coupled Spectroscopy: Integrating continuous flow reactors with techniques like Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS). This setup allows for the initiation of a reaction and immediate analysis of the stream, enabling the detection of short-lived intermediates that would be missed in traditional batch analysis.
Electron Paramagnetic Resonance (EPR) Spectroscopy: Since the conversion of dihydropyrazines can involve radical mechanisms, EPR (also known as ESR) can be a powerful tool for detecting and characterizing paramagnetic intermediates and radical species involved in the reaction pathways. proquest.com
Advanced Chromatographic Methods: Developing specialized High-Performance Liquid Chromatography (HPLC) methods with sensitive detectors (e.g., tandem MS) to separate and identify different dihydropyrazine isomers from complex matrices like food or fermentation products. proquest.commdpi.com
Ambient Ionization Mass Spectrometry (AIMS): Techniques like Desorption Electrospray Ionization (DESI) or Direct Analysis in Real Time (DART) allow for the direct analysis of samples with minimal preparation, offering a way to probe for reactive intermediates on surfaces or directly from reaction vessels in real-time.
| Analytical Technique | Application in Dihydropyrazine Research |
| HPLC-MS/MS | Separation and identification of isomers from complex mixtures. proquest.com |
| Flow Reactor-NMR/MS | Real-time monitoring and characterization of transient intermediates. |
| EPR/ESR Spectroscopy | Detection of radical intermediates in formation/oxidation pathways. proquest.com |
| Ambient Ionization MS | Direct, rapid analysis of reactions with minimal sample preparation. |
Theoretical Insights into Reactive Intermediates and Transition States
Computational chemistry provides a powerful lens for understanding the fleeting existence of molecules like this compound. By modeling the reaction pathways at a quantum mechanical level, researchers can gain insights that are difficult or impossible to obtain through experimentation alone.
Future theoretical studies are expected to provide critical information on:
Reaction Mechanism Elucidation: Using methods like Density Functional Theory (DFT) to map the potential energy surface of the condensation and cyclization reactions. This can confirm the most likely reaction pathways and identify the structures of key transition states.
Isomer Stability: Calculating the relative thermodynamic stabilities of different dihydropyrazine isomers (e.g., 2,3-dihydro vs. 5,6-dihydro vs. 2,5-dihydro). This knowledge is crucial for designing synthetic strategies that can selectively trap the desired isomer.
Spectroscopic Prediction: Predicting spectroscopic data (e.g., NMR chemical shifts, vibrational frequencies) for proposed intermediates. These theoretical spectra can then be compared with experimental data to confirm the identity of a transient species.
Solvent and Catalyst Effects: Modeling how different solvents or catalysts influence the reaction kinetics and selectivity. This can accelerate the discovery of optimal conditions for synthesizing this compound by predicting which systems will lower the energy barriers for its formation while raising them for competing side reactions.
Q & A
Basic: What synthetic methodologies are commonly employed for 2,3-Dihydro-2,5,6-trimethylpyrazine?
Methodological Answer:
The synthesis of dihydropyrazine derivatives typically involves condensation reactions between diamines and diketones. For this compound, a validated route uses 1,2-diaminopropane and 2,3-butanedione under controlled conditions. The reaction proceeds via cyclization to form the dihydropyrazine core, followed by methylation at specific positions. Catalysts such as ionic liquids (e.g., [Et₃NH][HSO₄]) enhance reaction efficiency by stabilizing intermediates .
Key Steps:
Condensation of 1,2-diaminopropane with 2,3-butanedione.
Acid-catalyzed cyclization to form the dihydropyrazine scaffold.
Methylation using methyl iodide or dimethyl sulfate.
Basic: How is this compound characterized structurally?
Methodological Answer:
Characterization relies on multinuclear NMR (¹H, ¹³C) , FT-IR , and UV-VIS spectroscopy . For example:
- ¹H-NMR identifies methyl groups (δ 1.8–2.3 ppm) and dihydropyrazine protons (δ 3.5–4.0 ppm).
- FT-IR confirms C=N stretching (~1600 cm⁻¹) and CH₃ bending (~1375 cm⁻¹).
- Mass spectrometry (EI-MS) provides molecular ion peaks (e.g., m/z 138 for the parent ion) and fragmentation patterns .
Basic: What experimental assays evaluate the bioactivity of this compound?
Methodological Answer:
DNA strand-breaking activity is assessed via agarose gel electrophoresis using plasmid DNA (e.g., pBR322). The protocol includes:
Incubating the compound with DNA in the presence of Cu²+ ions (10 µM, 37°C, 1 hr).
Electrophoresis under neutral conditions to visualize conversion from supercoiled (ccc-DNA) to linear/nicked forms.
Quantifying activity using densitometry or imaging software .
Advanced: What is the mechanistic basis for its DNA strand-breaking activity?
Methodological Answer:
The activity arises from two pathways:
Dihydropyrazine redox cycling : Generates reactive oxygen species (ROS) via Cu²+-mediated oxidation, causing oxidative DNA damage.
Direct interaction : Methyl groups enhance lipophilicity, facilitating intercalation into DNA and destabilizing the double helix.
Supporting Data:
- Compound 4 (this compound) exhibits moderate activity compared to cis/trans isomers (e.g., compound 7 > compound 4) .
- Methylation at the 2-position increases potency by 30% due to improved DNA binding .
Advanced: How do structural modifications influence its bioactivity?
Methodological Answer:
A structure-activity relationship (SAR) study reveals:
- Methylation : Adding methyl groups at positions 2, 5, and 6 enhances DNA cleavage (e.g., 2,2,5,6-tetramethyl derivatives show higher activity).
- Stereochemistry : Cis-isomers (e.g., compound 7) are more active than trans due to better DNA minor groove fit.
- Substituent bulk : Bulky groups (e.g., ethyl) reduce activity by steric hindrance .
Advanced: What computational methods model its interactions with biomolecules?
Methodological Answer:
Density Functional Theory (DFT) calculates electronic properties and binding energies. For example:
Optimize the geometry of this compound using B3LYP/6-31G(d).
Simulate interactions with DNA base pairs (e.g., guanine-cytosine) to identify H-bonding and π-stacking sites.
Calculate redox potentials to predict ROS generation efficiency .
Advanced: How is this compound analyzed in complex matrices (e.g., biological fluids)?
Methodological Answer:
Gas chromatography-mass spectrometry (GC-MS) or LC-MS/MS is employed:
Derivatization : Use BSTFA to silylate polar groups for GC-MS compatibility.
Isotopic labeling : Synthesize ¹⁵N/¹³C-labeled analogs (via ¹⁵N-diaminopropane) for quantitative tracking .
Column : DB-5MS (30 m × 0.25 mm) with a temperature gradient (50°C → 280°C at 10°C/min).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
